molecular formula C28H43NO2 B8132338 Bis(4-(octyloxy)phenyl)amine

Bis(4-(octyloxy)phenyl)amine

Cat. No. B8132338
M. Wt: 425.6 g/mol
InChI Key: RASXNPUMFYUAPC-UHFFFAOYSA-N
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Description

Bis(4-(octyloxy)phenyl)amine is a useful research compound. Its molecular formula is C28H43NO2 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-(octyloxy)phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-(octyloxy)phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is utilized in the synthesis of ferrocene-terminated hyperbranched polyimide, which shows bistable electrical conductivity switching and nonvolatile bipolar write-once-read-many-times memory capabilities (Tan et al., 2017).

  • The compound is involved in studying reactions of secondary alicyclic amines with bis(phenyl) and bis(4-nitrophenyl) thionocarbonates (Castro et al., 1997).

  • It plays a role in synthesizing trans-amminedichloropalladium complexes (Lin et al., 2001).

  • Bis(4-(octyloxy)phenyl)amine is used in the synthesis of novel poly(amine imide)s, which are transparent, flexible, and tough (Zhang et al., 2008).

  • The compound is a monomer for preparing organosoluble polyimides VI-A, characterized by good film-forming ability, thermal stability, and tensile properties (Yang et al., 2001).

  • It is used in the preparation of microspheres with pendant amine groups for removing heavy metal ions from aqueous solutions (Podkościelna, 2013).

  • The compound finds application in polyamine modification and cyclam synthesis (Tripier et al., 2003).

  • Bis(4-(octyloxy)phenyl)amine can be used to synthesize diphenyl diselenides with antimicrobial and antiviral properties (Giurg et al., 2017).

  • It serves as a donor in second-order nonlinear optical (NLO) chromophores embedded in polyimides with high thermal stabilities (Davey et al., 2000).

  • The compound is used in the synthesis of photochemical properties of multi-azobenzene compounds (Bahrenburg et al., 2013).

properties

IUPAC Name

4-octoxy-N-(4-octoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO2/c1-3-5-7-9-11-13-23-30-27-19-15-25(16-20-27)29-26-17-21-28(22-18-26)31-24-14-12-10-8-6-4-2/h15-22,29H,3-14,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASXNPUMFYUAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-(octyloxy)phenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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